molecular formula C2H4Br2 B042905 1,2-Dibromoethane-13C2 CAS No. 33458-49-0

1,2-Dibromoethane-13C2

Cat. No.: B042905
CAS No.: 33458-49-0
M. Wt: 189.85 g/mol
InChI Key: PAAZPARNPHGIKF-ZDOIIHCHSA-N
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Description

This compound has the molecular formula Br13CH213CH2Br and a molecular weight of 189.85 g/mol . It is a colorless liquid with a faint sweet odor and is primarily used in scientific research due to its isotopic labeling.

Preparation Methods

1,2-Dibromoethane-13C2 is synthesized through the halogen addition reaction of ethylene-13C2 with bromine. The reaction proceeds as follows:

CH2=13CH2+Br2Br13CH213CH2Br\text{CH}_2=^{13}\text{CH}_2 + \text{Br}_2 \rightarrow \text{Br}^{13}\text{CH}_2^{13}\text{CH}_2\text{Br} CH2​=13CH2​+Br2​→Br13CH213​CH2​Br

This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial production methods involve the same halogen addition reaction but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

1,2-Dibromoethane-13C2 undergoes several types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. For example, reaction with sodium hydroxide can produce ethylene glycol.

    Elimination Reactions: When treated with a strong base like potassium hydroxide, it can undergo dehydrohalogenation to form ethylene-13C2.

    Oxidation and Reduction Reactions: It can be oxidized to form bromoacetaldehyde or reduced to form ethylene-13C2.

Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dibromoethane-13C2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,2-Dibromoethane-13C2 involves its interaction with nucleophiles and bases. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the compound loses hydrogen bromide to form a double bond. The isotopic labeling does not significantly alter the chemical reactivity but allows for tracking and analysis in research applications .

Comparison with Similar Compounds

1,2-Dibromoethane-13C2 can be compared with other dibromoalkanes and isotopically labeled compounds:

The uniqueness of this compound lies in its carbon-13 labeling, which makes it particularly valuable for tracer studies and NMR spectroscopy.

Properties

IUPAC Name

1,2-dibromo(1,2-13C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAZPARNPHGIKF-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514625
Record name 1,2-Dibromo(~13~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33458-49-0
Record name 1,2-Dibromo(~13~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dibromoethane-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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